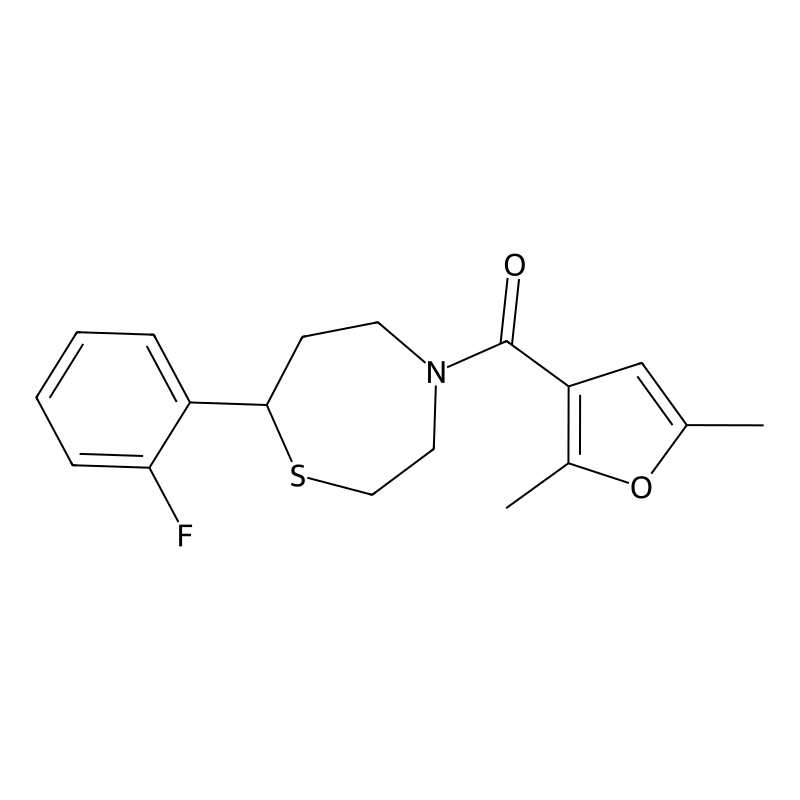

4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring, a carbonyl group derived from 2,5-dimethylfuran, and a fluorophenyl substituent. The molecular formula of this compound is C₁₈H₂₀FNO₂S, with a molecular weight of approximately 333.42 g/mol. Its structural complexity suggests potential for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane can be attributed to the presence of functional groups such as the carbonyl and thiazepane ring. Key types of reactions include:

- Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of new compounds.

- Reduction Reactions: The carbonyl functionality can be reduced to form alcohols or other derivatives.

- Cyclization Reactions: The thiazepane ring may participate in further cyclization reactions under specific conditions.

These reactions are significant for synthesizing derivatives and exploring the compound's potential biological activities.

The synthesis of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Carbonyl Group: The 2,5-dimethylfuran derivative can be converted to its carbonyl form through oxidation or acylation reactions.

- Substitution with Fluorophenyl Group: The final step involves introducing the 2-fluorophenyl substituent via nucleophilic substitution or coupling reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The potential applications of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane span several fields:

- Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.

- Material Science: The compound could be utilized in developing advanced materials with specific properties due to its unique chemical structure.

- Chemical Research: It serves as a valuable building block for synthesizing other complex organic molecules.

Interaction studies focus on understanding how 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane interacts with biological targets. These studies typically involve:

- Molecular Docking Studies: To predict binding affinities and orientations with specific enzymes or receptors.

- In Vitro Assays: To evaluate the biological effects on cell lines or isolated proteins.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | Pyrido[4,3-d]pyrimidine core | Potential anticancer activity |

| 2-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine | Naphthyridine core | Investigated for neuroprotective effects |

| 3-(cyclopropylmethyl)-1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine | Oxadiazole incorporation | Explored for antimicrobial properties |

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features and potential applications of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane in medicinal chemistry and beyond.